

N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Isopropyl Carvedilol-d6*

Cat. No.: B587584

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This technical guide provides an in-depth overview of **N-Isopropyl Carvedilol-d6**, a deuterated analog of a Carvedilol impurity. It is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of N-Isopropyl Carvedilol. This document covers the compound's chemical properties, a representative synthesis method, a detailed analytical protocol, and its role within the broader context of Carvedilol's metabolic pathways.

Introduction

N-Isopropyl Carvedilol is recognized as a process impurity and potential metabolite of Carvedilol, a widely prescribed non-selective beta-blocker and alpha-1 adrenergic antagonist. The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. **N-Isopropyl Carvedilol-d6** serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the precise measurement of the corresponding non-labeled impurity by correcting for variations in sample preparation and matrix effects.^{[1][2]}

Chemical and Physical Properties

The fundamental properties of N-Isopropyl Carvedilol and its deuterated form are summarized below. The six deuterium atoms are located on the isopropyl group, providing a stable isotopic label with a significant mass shift for clear differentiation in mass spectrometric analysis.

Property	N-Isopropyl Carvedilol	N-Isopropyl Carvedilol-d6
IUPAC Name	1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol	1-(9H-carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol
CAS Number	1246819-01-1	1246815-40-6
Molecular Formula	C ₂₇ H ₃₂ N ₂ O ₄	C ₂₇ H ₂₆ D ₆ N ₂ O ₄
Molecular Weight	448.56 g/mol	454.60 g/mol
Appearance	Typically an off-white to white solid	Typically an off-white to white solid
Solubility	Soluble in DMSO and Methanol	Soluble in DMSO and Methanol
Storage	2-8°C, protected from light	2-8°C, protected from light

Synthesis of N-Isopropyl Carvedilol-d6

The synthesis of **N-Isopropyl Carvedilol-d6** is not extensively detailed in publicly available literature. However, a plausible and representative synthetic route can be constructed based on established methods for Carvedilol synthesis and the preparation of deuterated reagents. The key steps involve the synthesis of a deuterated isopropyl amine precursor and its subsequent reaction with a Carvedilol intermediate.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6

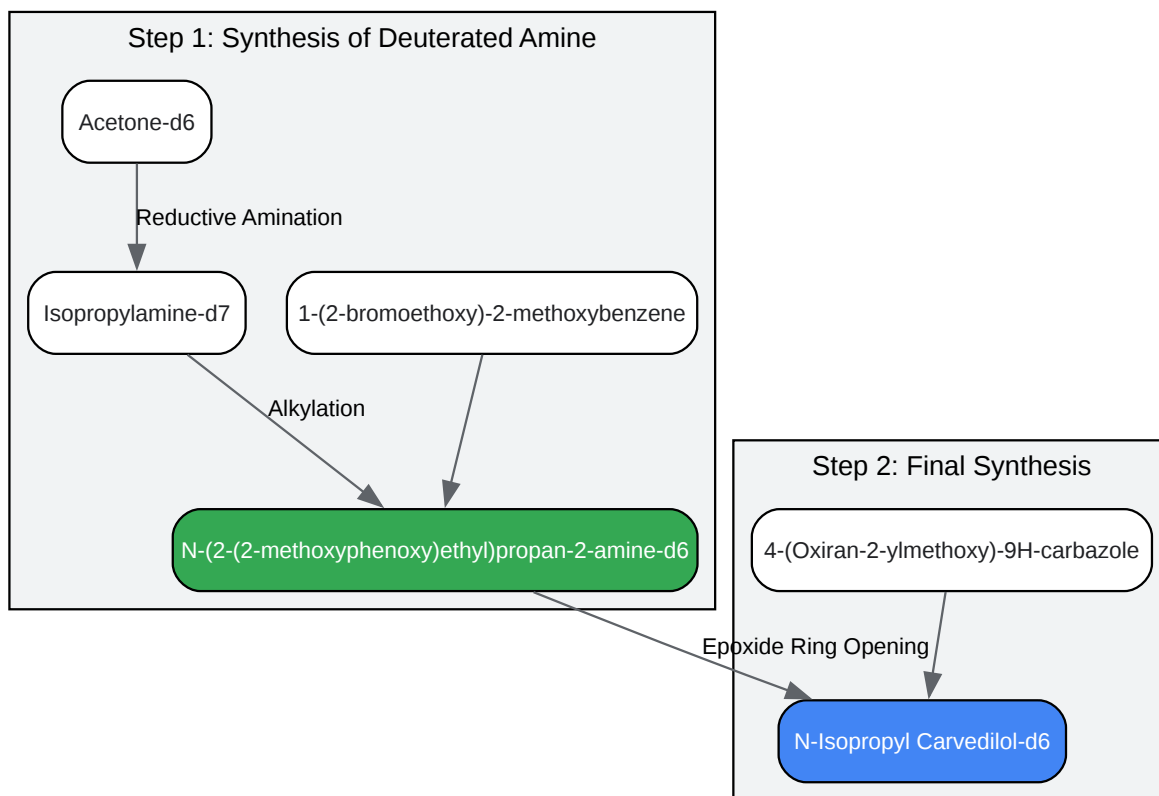
- Preparation of Isopropylamine-d7: Acetone-d6 is reduced using a suitable reducing agent such as lithium aluminum deuteride (LiAlD₄) or through reductive amination with ammonia and deuterium gas over a catalyst (e.g., Raney Nickel) to yield isopropylamine-d7.
- Reaction with 1-(2-bromoethoxy)-2-methoxybenzene: Isopropylamine-d7 is reacted with 1-(2-bromoethoxy)-2-methoxybenzene in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction mixture is

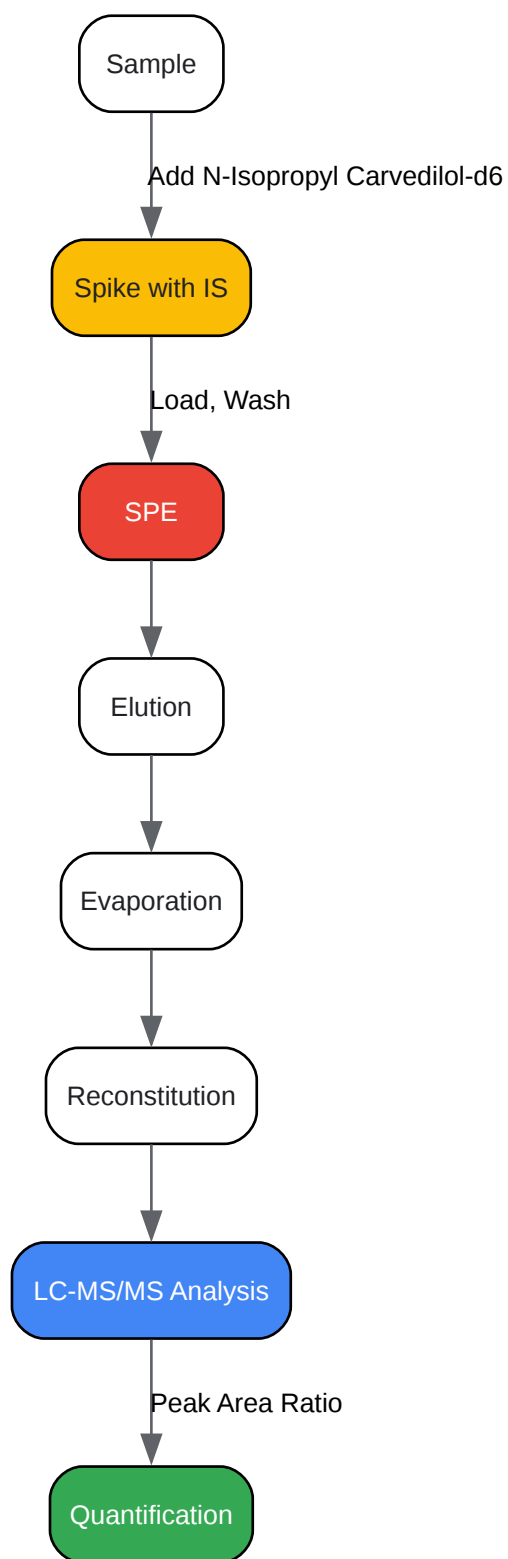
heated to reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

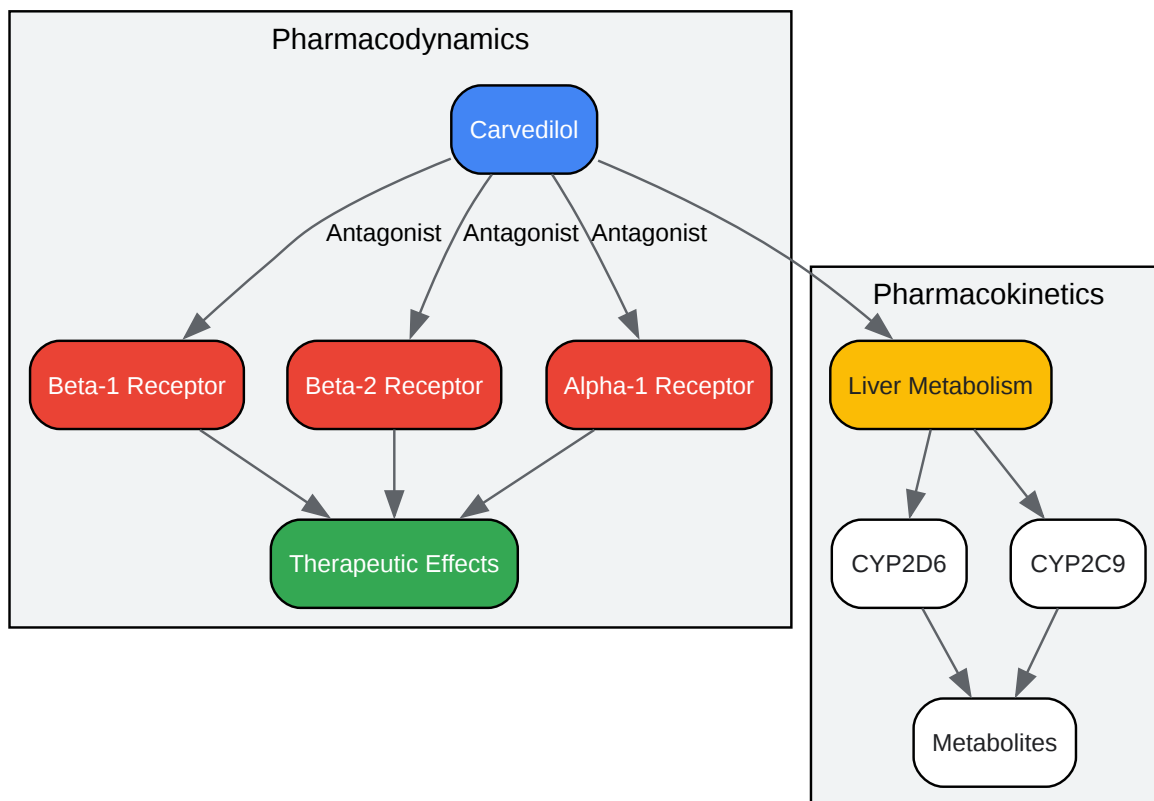
- **Work-up and Purification:** After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.

Step 2: Synthesis of **N-Isopropyl Carvedilol-d6**

- **Reaction:** 4-(Oxiran-2-ylmethoxy)-9H-carbazole (a key intermediate in Carvedilol synthesis) is reacted with the synthesized N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.^{[3][4]} The reaction is typically carried out in a solvent such as isopropanol or dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 70-80°C) for 18-24 hours.^[3]
- **Work-up and Purification:** The reaction mixture is cooled and quenched with water. The product is extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude **N-Isopropyl Carvedilol-d6** is then purified by recrystallization or column chromatography to achieve high purity.







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